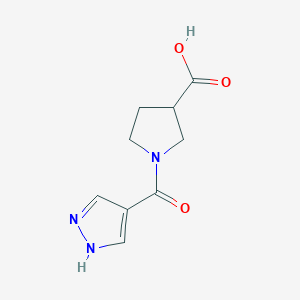
N-(4-Méthoxybenzyl)tétrahydrofuranne-3-amine
Vue d'ensemble
Description
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an oxolan-3-amine structure. It is primarily used in research and development settings and is not intended for human or veterinary use .
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Related compounds with a tetrahydrofuran cyclic urea ring system have been reported to act as androgen receptor antagonists . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Biochemical Pathways
Androgen receptor antagonists generally disrupt the normal function of androgen receptors, thereby inhibiting the growth of prostate cancer cells .
Result of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the growth of prostate cancer cells by antagonizing the androgen receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)tetrahydrofuran-3-amine typically involves the alkylation of oxolan-3-amine with a 4-methoxybenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for N-(4-Methoxybenzyl)tetrahydrofuran-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxolan ring can be reduced to form a more saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]oxolan-3-amine.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]tetrahydrofuran-3-amine.
Substitution: Formation of various substituted amines depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-hydroxyphenyl)methyl]oxolan-3-amine
- N-[(4-methoxyphenyl)methyl]tetrahydrofuran-3-amine
- N-[(4-chlorophenyl)methyl]oxolan-3-amine
Uniqueness
N-(4-Methoxybenzyl)tetrahydrofuran-3-amine is unique due to its specific combination of a methoxyphenyl group and an oxolan-3-amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)8-13-11-6-7-15-9-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVJOKMMXFIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468704.png)


![1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468709.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468710.png)



![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)
![1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468716.png)


![1-[(3-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468719.png)

